Cas no 944401-65-4 (5-Bromo-6-fluoropyridin-2-amine)

5-Bromo-6-fluoropyridin-2-amine structure
944401-65-4 structure
Produktname:5-Bromo-6-fluoropyridin-2-amine
CAS-Nr.:944401-65-4
MF:C5H4BrFN2
MW:191.001063346863
MDL:MFCD11848480
CID:841959
PubChem ID:53418436

5-Bromo-6-fluoropyridin-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Bromo-6-fluoropyridin-2-amine
    • 5-Bromo-6-fluoro-pyridin-2-ylamine
    • 2-Amino-5-Bromo-6-fluoropyridine
    • 5-bromo-6-fluoro-2-pyridinamine
    • 5-bromo-6-fluoro-2-pyridylamine
    • 5-bromo6-fluoropyridin-2-amine
    • 6-AMino-3-broMo-2-fluoropyridine
    • 5-Bromo-6-fluoropyridin-2-ylamine
    • PubChem19511
    • SJXWFNBZBXZDCL-UHFFFAOYSA-N
    • RW3584
    • KM3286
    • SB18617
    • FCH1184587
    • 5-bromanyl-6-fluoranyl-pyridin-2-amine
    • BC004451
    • AX8247665
    • AB0049904
    • V9432
    • 5-Bromo-6-fluoro-2-pyridinamine (ACI)
    • MFCD11848480
    • AKOS016011715
    • SY244810
    • AMY42506
    • EN300-194801
    • AS-50839
    • P11228
    • CS-0040534
    • J-517126
    • DTXSID70697426
    • 944401-65-4
    • A844953
    • SCHEMBL319387
    • 5-bromo-6-fluoro-pyridin-2-amine
    • DB-368570
    • MDL: MFCD11848480
    • Inchi: 1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
    • InChI-Schlüssel: SJXWFNBZBXZDCL-UHFFFAOYSA-N
    • Lächelt: BrC1=C(N=C(C=C1)N)F

Berechnete Eigenschaften

  • Genaue Masse: 189.95400
  • Monoisotopenmasse: 189.95419g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 101
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topologische Polaroberfläche: 38.9

Experimentelle Eigenschaften

  • Dichte: 1.813
  • Siedepunkt: 245 ºC
  • Flammpunkt: 102 ºC
  • PSA: 39.64000
  • LogP: 1.49550

5-Bromo-6-fluoropyridin-2-amine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB458267-100 g
5-Bromo-6-fluoropyridin-2-amine, 95%; .
944401-65-4 95%
100g
€975.90 2023-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111174-10g
5-Bromo-6-fluoro-2-pyridinamine
944401-65-4 98%
10g
¥238.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111174-25g
5-Bromo-6-fluoro-2-pyridinamine
944401-65-4 98%
25g
¥576.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TW646-200mg
5-Bromo-6-fluoropyridin-2-amine
944401-65-4 98%
200mg
144.0CNY 2021-08-04
Apollo Scientific
PC910727-1g
6-Amino-3-bromo-2-fluoropyridine
944401-65-4 97%
1g
£17.00 2025-03-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R1333-100mg
5-bromo-6-fluoropyridin-2-amine
944401-65-4 97%
100mg
¥856.91 2025-01-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ8243-10G
5-bromo-6-fluoropyridin-2-amine
944401-65-4 97%
10g
¥ 264.00 2023-04-12
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13863-10g
5-bromo-6-fluoropyridin-2-amine
944401-65-4 95%
10g
$500 2023-09-07
eNovation Chemicals LLC
Y1132248-250mg
5-bromo-6-fluoropyridin-2-amine
944401-65-4 95%
250mg
$170 2024-07-28
abcr
AB458267-5 g
5-Bromo-6-fluoropyridin-2-amine, 95%; .
944401-65-4 95%
5g
€141.50 2023-04-22

5-Bromo-6-fluoropyridin-2-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  overnight, rt
Referenz
Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual Screening
Deng, Dexin; Yang, Yingxue; Zou, Yurong; Liu, Kongjun; Zhang, Chufeng; et al, Journal of Medicinal Chemistry, 2023, 66(14), 9495-9518

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 5 - 15 °C; 3 h, rt
Referenz
Condensed heterocycles as BLC-2 inhibitors in the treatment of neoplastic, autoimmune and neurodegenerative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 5 - 15 °C; 3 h, rt
Referenz
Pyrrolopyridinooxazine compounds and related compounds as Bcl-2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 1 h, rt
Referenz
Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694
Johan, Sandell, Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56(6), 321-324

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  25 °C; 30 min, 15 °C; 2 h, 25 °C
1.2 Reagents: Water
Referenz
Heterocycles as Bcl-2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 0 °C
Referenz
Preparation of substituted imidazopyridines as inhibitors of plasma kallikrein and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; 1 h, rt
Referenz
Heteroaromatic compounds as TYK2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  30 min, 0 °C; 30 min
Referenz
Preparation of fused pyridinones and related compounds as Pim kinase inhibitors and their use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, 25 °C
Referenz
Pyrazolopyrrolopyridine compounds and related compounds as Bcl-2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt; overnight, rt
Referenz
Preparation of 6-pyridine-3-quinoxaline urea derivatives and its application
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  30 min, 0 °C; 30 min, rt
Referenz
Preparation of halo-substituted aminopyridine compounds as inhibitors of the hematopoietic progenitor kinase 1 (HPK1)
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  overnight, rt
1.2 Solvents: Water ;  rt
Referenz
Preparation of condensed heterocyclic derivatives as Bcl-2 inhibitors for the treatment of neoplastic diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  30 min, rt → 20 °C; 60 min, rt
Referenz
Imidazo[4,5-c]quinolin-2-one derivatives as ATM kinase inhibitors and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  cooled; 3 d, rt
Referenz
Preparation of novel tetrahydropyridopyrimidine compounds, and antiandrogens and antitumor agents containing them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  30 min, 10 - 20 °C; 60 min, rt
1.2 Reagents: Water
Referenz
Preparation of 8-[6-[3-(amino)propoxy]-3-pyridyl]-1-isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (ATM) kinase for the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 18 h, 20 °C
1.2 Reagents: Water ;  20 min, 20 °C
Referenz
Preparation method of 2-fluoro-3,6-dihydroxypyridine
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  30 min, 0 °C; 2.5 h, 0 °C
Referenz
Preparation of pyridine compounds for the treatment of pain
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 5 - 15 °C; 3 h, rt
Referenz
Preparation of hot melt extruded solid dispersions containing a Bcl-2 inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt; 3 h, rt
1.2 Solvents: Water ;  rt
Referenz
Preparation of 1H-pyrrolo[2,3-b]pyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune or neurodegenerative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 25 °C
Referenz
Preparation of heteroaryl compounds and uses in Tau imaging
, World Intellectual Property Organization, , ,

5-Bromo-6-fluoropyridin-2-amine Raw materials

5-Bromo-6-fluoropyridin-2-amine Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine
A844953
Reinheit:99%
Menge:100g
Preis ($):265.0